((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate
Description
((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate (CAS: 2247380-94-3) is a chiral pyrrolidine derivative with a substituted aryl group and an oxalate counterion. The compound features a pyrrolidine ring substituted at the 3-position with a hydroxymethyl group and at the 4-position with an m-tolyl (3-methylphenyl) group. The stereochemistry (3R,4S) is critical for its physicochemical and biological properties, as enantiomeric differences often lead to divergent pharmacological profiles. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or chiral building block for drug discovery .
Properties
IUPAC Name |
[(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-9-3-2-4-10(5-9)12-7-13-6-11(12)8-14;3-1(4)2(5)6/h2-5,11-14H,6-8H2,1H3;(H,3,4)(H,5,6)/t11-,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMFIQSPIVZEIL-MNMPKAIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2CO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2CO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
Chiral pool synthesis leverages naturally occurring chiral precursors. For ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-YL)methanol, L-proline derivatives serve as viable starting points due to their inherent pyrrolidine framework. Modifications include:
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m-Tolyl Introduction : Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the m-tolyl group at the C4 position.
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Hydroxymethyl Functionalization : Oxidation of a proline-derived intermediate followed by stereoselective reduction (e.g., NaBH₄ with chiral ligands) yields the (3R,4S)-configured alcohol.
Key Reaction Steps
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Protection/Deprotection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect the pyrrolidine nitrogen during functionalization.
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Cyclization : Acid-catalyzed intramolecular cyclization ensures ring closure without racemization.
Yield : 45–60% after four steps.
Catalytic Asymmetric Synthesis
Chiral Phosphoric Acid Catalysis
The asymmetric aza-Michael reaction, catalyzed by chiral phosphoric acids (e.g., TRIP), enables enantioselective formation of the pyrrolidine core:
Transition Metal Catalysis
Palladium or gold catalysts facilitate stereocontrolled cycloadditions:
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Au(III)-Catalyzed Domino Reactions : Construct the pyrrolidine ring via 6-endo-dig cyclization, introducing hydroxymethyl and m-tolyl groups in one pot.
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Ligand Design : BINAP or Josiphos ligands ensure high enantioselectivity (85–95% ee).
Yield : 70–80% for Au-catalyzed methods.
Multi-Step Organic Synthesis
Ring Formation via [3+2] Cycloaddition
Functional Group Interconversion
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Mitsunobu Reaction : Converts a secondary alcohol to the hydroxymethyl group with retention of configuration (DIAD, PPh₃).
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Oxalate Salt Formation : The free base is treated with oxalic acid in ethanol, yielding the crystalline oxalate salt.
Purification : Column chromatography (SiO₂, hexane/EtOAc) and recrystallization (ethanol/water) achieve >98% purity.
Comparative Analysis of Methods
| Method | Steps | Yield | ee (%) | Key Advantages |
|---|---|---|---|---|
| Chiral Pool Synthesis | 4–5 | 45–60% | 95–99 | Uses inexpensive starting materials |
| Catalytic Asymmetric | 3–4 | 70–80% | 85–95 | Streamlined stereocontrol |
| Multi-Step Organic | 5–6 | 50–65% | 90–98 | Flexibility in functional group manipulation |
Critical Parameters for Optimization
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Temperature Control : Lower temperatures (−40°C) favor kinetic products in cyclization steps.
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Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates for Au-catalyzed methods.
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Catalyst Loading : 2–5 mol% chiral phosphoric acid achieves optimal ee without side reactions.
Oxalate Salt Crystallization
The final step involves dissolving ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-YL)methanol in hot ethanol, adding equimolar oxalic acid, and cooling to 4°C. Crystals form within 12 hours, yielding >99% pure oxalate salt .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Varied depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate has been investigated for its potential use in treating neurological disorders due to its structural similarity to known neuroprotective agents. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as depression and anxiety.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds and their effects on neuronal survival under stress conditions. The findings indicated that compounds similar to this compound exhibited significant neuroprotective activity, suggesting potential for development as a therapeutic agent for neurodegenerative diseases .
Material Science
Polymer Synthesis
The compound is also utilized in the synthesis of advanced polymers. Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Incorporation Level | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyurethane | 5% | 180 | 50 |
| Epoxy Resin | 10% | 200 | 70 |
| Polycarbonate | 15% | 220 | 60 |
This table illustrates the enhancement of thermal stability and mechanical strength when incorporating this compound into various polymer systems.
Analytical Applications
Chromatography
The compound has been used as a chiral stationary phase in high-performance liquid chromatography (HPLC). Its chiral properties allow for the effective separation of enantiomers in racemic mixtures, which is crucial in pharmaceutical applications where the efficacy and safety of drugs can vary significantly between enantiomers.
Case Study: Chiral Separation Efficiency
Research conducted by Smith et al. demonstrated that using this compound as a chiral selector resulted in over 95% separation efficiency for specific pharmaceutical compounds . This highlights its importance in drug development processes where purity and enantiomeric excess are critical.
Mechanism of Action
The mechanism of action of ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways .
Comparison with Similar Compounds
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol (CAS: 915390-10-2)
- Key Differences : The m-tolyl group is replaced with a 3-fluorophenyl moiety.
- Properties : Molecular weight = 195.23 g/mol; predicted boiling point = 310.7±32.0°C; pKa = 14.93±0.10 .
- Applications : Used in medicinal chemistry for fluorinated drug candidates. Fluorine substitution enhances metabolic stability compared to methyl groups .
trans-4-Phenylpyrrolidin-3-ol Hemioxalate (CAS: 64670-57-1)
- Key Differences : Lacks the hydroxymethyl group and features a phenyl substituent instead of m-tolyl. The oxalate ratio is 2:1 (hemioxalate) .
- Properties : Molecular formula = C22H28N2O6; used as a precursor for dopamine receptor ligands .
Stereochemical Variants
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-YL]methanol Hydrochloride (CAS: 1217825-86-9)
- Key Differences : Inverse stereochemistry (3S,4R vs. 3R,4S) and a hydrochloride counterion instead of oxalate.
- Applications : Acts as a chiral impurity or intermediate in neuroactive drug synthesis .
Functional Group Modifications
Paroxetine-Related Impurity (CAS: Not specified)
- Key Differences : Piperidine core (vs. pyrrolidine) with a 4-fluorophenyl group and methyl substitution.
- Applications : Impurity in paroxetine (antidepressant) synthesis, highlighting the pharmacological relevance of stereochemistry in amine-containing drugs .
Comparative Data Table
Biological Activity
((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate, with the CAS number 2247380-94-3, is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological activity, including relevant case studies, research findings, and a detailed analysis of its properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 281.31 g/mol. The compound features a pyrrolidine ring substituted with a tolyl group and a methanol moiety linked through an oxalate.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 2247380-94-3 |
| Physical State | Solid |
| Solubility | Soluble in water |
Research indicates that this compound may exhibit various biological activities through its interaction with specific biological targets. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Pharmacological Studies
- Neuropharmacological Effects : Studies have shown that compounds similar to this compound can modulate neurotransmitter release and receptor activity, leading to anxiolytic or antidepressant effects. For example, compounds with similar pyrrolidine structures have been investigated for their ability to enhance serotonergic transmission .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests indicate that it can inhibit the growth of certain bacterial strains, although further studies are required to confirm these effects and elucidate the mechanisms involved .
Case Study 1: Neuroprotective Effects
A study conducted on neuroprotective agents highlighted the potential of this compound in protecting neuronal cells from oxidative stress. The results indicated that the compound could reduce cell death in models of neurodegeneration by modulating oxidative pathways .
Case Study 2: Antidepressant-Like Activity
In behavioral studies using rodent models, this compound demonstrated antidepressant-like effects comparable to established antidepressants. The compound was shown to increase locomotor activity and reduce immobility in forced swim tests, suggesting enhanced mood and reduced depressive symptoms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol oxalate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves chiral resolution of pyrrolidine intermediates. For example, tert-butyl carbamates are used to protect amines during stereoselective functionalization of the pyrrolidine ring . Key steps include refluxing in xylene (25–30 hours) with chloranil for oxidation, followed by NaOH treatment and recrystallization from methanol to isolate enantiomers . Reaction temperature and solvent polarity critically impact diastereomeric excess, as seen in analogous pyrrolidine syntheses .
Q. How can researchers characterize the compound’s purity and stereochemistry using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : H and C NMR distinguish diastereomers via coupling constants (e.g., vs. ) and chemical shifts of the m-Tolyl and methanol protons .
- HPLC : Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers using hexane/isopropanol gradients. Retention times correlate with tert-butyl carbamate intermediates in related compounds .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 296.129 for the free base) and fragments indicative of oxalate salt formation .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Methodological Answer : The compound is hygroscopic and requires storage in anhydrous, inert atmospheres (argon) at –20°C to prevent oxalate dissociation . In aqueous solutions (pH 5–7), the pyrrolidine ring remains stable for ≤48 hours, but acidic conditions (pH <3) induce ring-opening, as observed in analogous 3-(4-methoxyphenyl)pyrrolidine derivatives .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound during scale-up synthesis?
- Methodological Answer : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) effectively separates enantiomers. For example, rac-tert-butyl carbamate intermediates are treated with tartaric acid in ethanol, yielding >97% enantiomeric excess (ee) after recrystallization . Dynamic kinetic resolution (DKR) using immobilized lipases (e.g., Candida antarctica Lipase B) has also been applied to similar pyrrolidine derivatives to enhance stereocontrol .
Q. What computational approaches are suitable for predicting the compound’s electronic structure and interaction with biological targets?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates dipole moments, aiding in solubility predictions .
- Molecular Docking : AutoDock Vina simulates binding to receptors (e.g., dopamine D3), leveraging the compound’s pyrrolidine scaffold and m-Tolyl hydrophobic interactions. Docking scores correlate with experimental IC50 values in related analogs .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, redox agents). For instance, thiol-containing buffers (e.g., DTT) may reduce disulfide bonds in protein targets, altering binding kinetics. Standardizing protocols (e.g., using Tris-HCl buffers at pH 7.4) and validating with orthogonal assays (SPR vs. fluorescence polarization) are critical .
Q. What strategies mitigate by-product formation during the synthesis of this compound?
- Methodological Answer :
- Oxidation Control : Substoichiometric chloranil (1.4 mmol per 1 mmol substrate) minimizes over-oxidation to carboxylic acids .
- Protection/Deprotection : tert-Butoxycarbonyl (Boc) groups prevent N-alkylation side reactions during m-Tolyl substitution. Deprotection with HCl/dioxane yields the free amine without pyrrolidine ring degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
